molecular formula C15H19ClF2N6O B3614608 N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE

N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE

Cat. No.: B3614608
M. Wt: 372.80 g/mol
InChI Key: FOWNDPZJPYCWNR-UHFFFAOYSA-N
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Description

N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a complex organic compound belonging to the class of 1,3,5-triazines. This compound is characterized by its triazine ring substituted with tert-butyl, chlorodifluoromethoxyphenyl, and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAMINE typically involves the sequential nucleophilic substitution of cyanuric chloride. The process begins with the substitution of one of the chlorine atoms in cyanuric chloride with a tert-butylamine group. This is followed by the substitution of the second chlorine atom with 4-(chlorodifluoromethoxy)aniline, and finally, the third chlorine atom is substituted with methylamine. The reaction conditions often involve the use of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAMINE undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the triazine ring’s substituents are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

    Bases: Sodium carbonate, potassium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can lead to the formation of amines and phenols, while oxidation can produce various oxidized derivatives of the triazine ring.

Scientific Research Applications

N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAMINE is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-N-tert-butyl-4-N-[4-[chloro(difluoro)methoxy]phenyl]-6-N-methyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClF2N6O/c1-14(2,3)24-13-22-11(19-4)21-12(23-13)20-9-5-7-10(8-6-9)25-15(16,17)18/h5-8H,1-4H3,(H3,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWNDPZJPYCWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)Cl)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClF2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE
Reactant of Route 2
Reactant of Route 2
N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE
Reactant of Route 3
Reactant of Route 3
N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE
Reactant of Route 5
Reactant of Route 5
N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE
Reactant of Route 6
N2-TERT-BUTYL-N4-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N6-METHYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE

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